

An In-Depth Technical Guide to the Physicochemical Properties of Trimethoprim

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Compound of Interest

Compound Name: *Trimethoprim pentanoic acid*

Cat. No.: B12366638

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A Note to the Reader: This technical guide provides a comprehensive overview of the physicochemical properties of the antibacterial agent Trimethoprim. Initial searches for "**Trimethoprim pentanoic acid**" did not yield information on a specific, recognized compound with this name in the scientific literature. Therefore, this document focuses on the well-characterized properties of Trimethoprim, which is of primary interest to researchers, scientists, and drug development professionals. The inclusion of information on a carboxylic acid like pentanoic acid would be relevant in the context of salt formation or the synthesis of derivatives, a concept that is explored herein.

Core Physicochemical Properties of Trimethoprim

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a dihydrofolate reductase inhibitor.^[1] Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics. A summary of these key quantitative properties is presented below.

Data Presentation: Quantitative Physicochemical Data for Trimethoprim

Property	Value	Experimental Conditions
Molecular Weight	290.32 g/mol	Calculated
Melting Point	199-203 °C	Not Specified
Solubility (Water)	400 mg/L	25 °C
pKa (conjugate acid)	7.12	20 °C
LogP (Octanol/Water)	0.91	Not Specified

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for the key experiments related to Trimethoprim.

Melting Point Determination (Capillary Method)

The melting point of a pharmaceutical powder is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.[\[3\]](#)
- Glass capillary tubes (sealed at one end).[\[2\]](#)

Procedure:

- Sample Preparation: The Trimethoprim sample must be completely dry and finely powdered. [\[3\]](#)[\[4\]](#)
- Capillary Loading: A small amount of the powdered Trimethoprim is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder into a dense column at the sealed end.[\[2\]](#)

- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]
- **Observation:** The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which the entire sample becomes a clear liquid.[3]

Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Apparatus:

- Stopped flasks or vials.
- Orbital shaker or other suitable agitation device.
- Temperature-controlled environment.
- Filtration system (e.g., syringe filters).
- High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[8][9][10][11][12]

Procedure:

- **Sample Preparation:** An excess amount of solid Trimethoprim is added to a known volume of the desired solvent (e.g., water, buffers of various pH) in a flask. This ensures that a saturated solution is formed.[7]
- **Equilibration:** The flasks are sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
- **Phase Separation:** After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

- Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
- Quantification: The concentration of Trimethoprim in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a weak base like Trimethoprim.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Apparatus:

- Calibrated pH meter with a glass electrode.[\[13\]](#)[\[14\]](#)
- Burette for the addition of titrant.
- Stirring device (e.g., magnetic stirrer).[\[13\]](#)
- Reaction vessel.[\[13\]](#)

Procedure:

- Solution Preparation: A solution of Trimethoprim of a known concentration is prepared in a suitable solvent, often with an inert electrolyte to maintain constant ionic strength.[\[13\]](#)
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), added in small, precise increments.[\[13\]](#)[\[14\]](#)
- pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[\[13\]](#)
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[\[1\]](#)

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.[17][18][19][20]

Apparatus:

- Separatory funnels or vials.
- Mechanical shaker.
- Centrifuge for phase separation.
- Analytical instrumentation for concentration determination (e.g., HPLC-UV).[18]

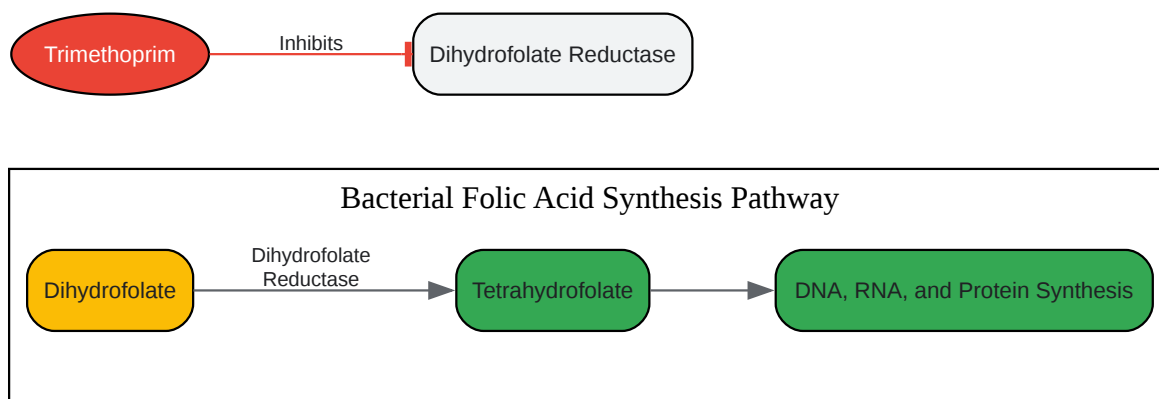
Procedure:

- Phase Saturation: n-Octanol and water (or a buffer of a specific pH for LogD determination) are mutually saturated by shaking them together and allowing the phases to separate.[17]
- Partitioning: A known amount of Trimethoprim is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of Trimethoprim between the two phases to reach equilibrium.[19]
- Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.
- Quantification: The concentration of Trimethoprim in each phase is determined using a suitable analytical method like HPLC.[18] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Mechanism of Action of Trimethoprim

Trimethoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase, a key enzyme in the bacterial folic acid synthesis pathway. This ultimately disrupts the production of DNA, RNA, and proteins, leading to bacterial cell death.[3][6][8][17][21]

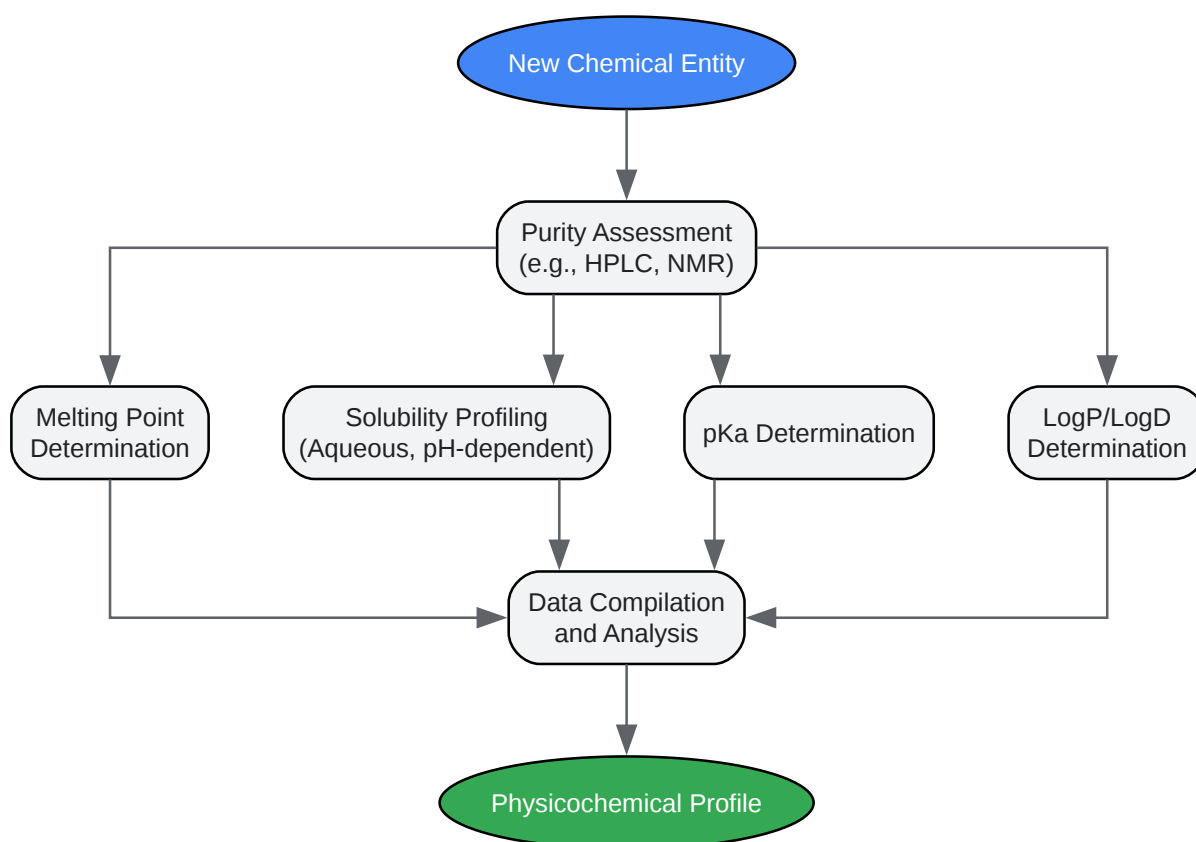


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Mechanism of Action of Trimethoprim.

General Workflow for Physicochemical Characterization

The process of characterizing the physicochemical properties of a new chemical entity involves a series of sequential and parallel experiments.

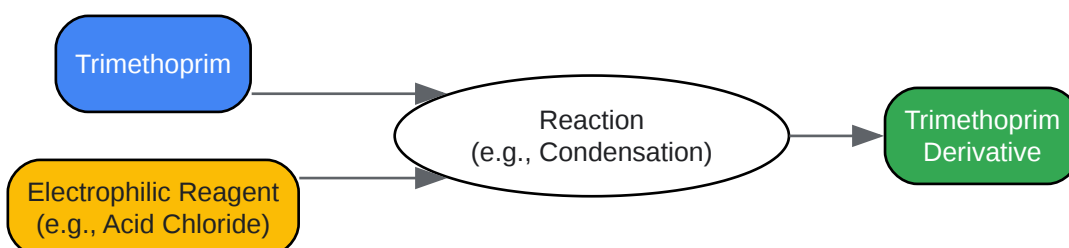


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A general workflow for physicochemical characterization.

Generalized Synthesis of a Trimethoprim Derivative

The synthesis of Trimethoprim derivatives often involves the modification of the parent molecule to enhance its properties. A common approach is the reaction of Trimethoprim with various electrophiles.^{[2][10][15][22][23][24][25][26]}



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A simplified scheme for synthesizing a Trimethoprim derivative.

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